甲酮 CAS No. 951612-19-4](/img/structure/B1673731.png)

[1-(3-氯苯基)-1H-1,2,3-三唑-4-基](1,4-噻嗪烷-4-基)甲酮

描述

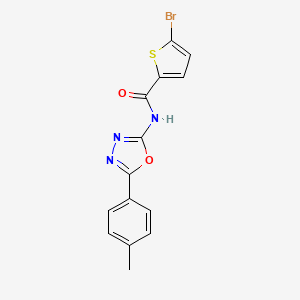

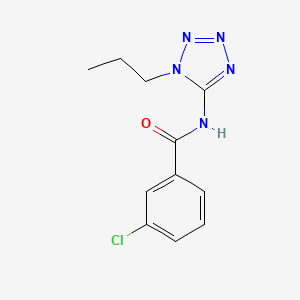

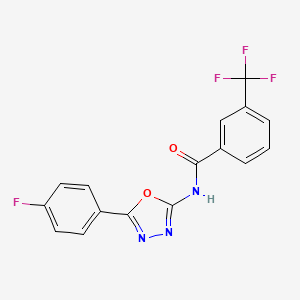

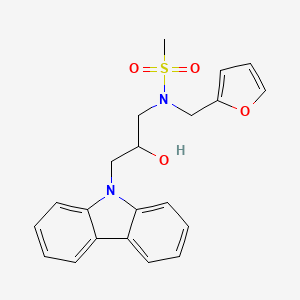

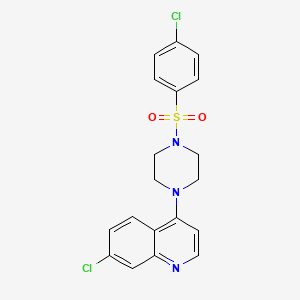

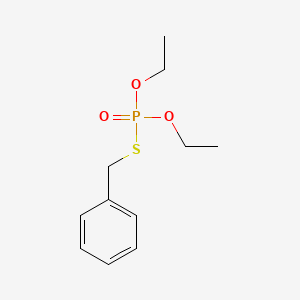

The compound contains several functional groups including a 1,2,3-triazole ring, a thiazinan ring, and a chlorophenyl group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The thiazinan ring is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The chlorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom (the carbon of the methanone group). The exact structure would depend on the specific synthesis method used and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase its stability and polarity . The chlorophenyl group could potentially increase its lipophilicity, which could influence its absorption and distribution if it were used as a drug .科学研究应用

酶抑制和抗病毒活性

研究表明,与"1-(3-氯苯基)-1H-1,2,3-三唑-4-基甲酮"结构相似的三唑衍生物表现出有希望的酶抑制和抗病毒特性。例如,由相关化学结构合成的化合物已证明对人二氢乳清酸脱氢酶 (HsDHODH) 具有显着的抑制活性,HsDHODH 是嘧啶合成中的关键酶,突出了它们在针对嘧啶合成起关键作用的疾病开发新型治疗剂方面的潜力 (Gong 等,2017)。此外,某些三唑衍生物已在体外显示出抗冠状病毒和抗肿瘤活性,进一步强调了这些化合物在药物应用中的多功能性 (Jilloju 等,2021)。

抗菌和抗真菌剂

三唑衍生物的抗菌和抗真菌特性已得到广泛研究,这些化合物对病原菌菌株(如大肠杆菌和伤寒沙门氏菌)和真菌菌株(包括黑曲霉、青霉菌属和白色念珠菌)表现出中等活性 (Sah 等,2014)。这项研究强调了基于三唑的化合物在解决各种微生物感染方面的潜力,为开发新的抗菌剂做出了贡献。

缓蚀

三唑衍生物还因其在缓蚀中的应用而被探索,特别是用于在酸性介质中保护金属。研究表明,这些化合物可以有效抑制低碳钢的腐蚀,其吸附行为遵循朗缪尔吸附等温线。抑制效率与分子结构密切相关,突出了结构优化在设计有效缓蚀剂中的重要性 (Li 等,2007)。

分子对接和计算研究

包括密度泛函理论 (DFT) 计算和分子对接在内的计算研究为三唑衍生物的抗菌活性和结构优化提供了见解。这些研究有助于了解这些化合物与生物靶标之间的相互作用,有助于设计具有增强生物活性的分子 (Shahana & Yardily, 2020)。

合成和结构表征

对三唑衍生物和相关化合物的合成和结构表征的研究导致了开发出用于在药物和材料科学中创造具有潜在应用的物质的新方法。这些化合物的晶体结构分析为合理设计具有所需特性的分子提供了有价值的信息 (Dong & Huo, 2009)。

总之,"1-(3-氯苯基)-1H-1,2,3-三唑-4-基甲酮"和相关化合物的科学研究应用范围广泛且多样,包括新型治疗剂、抗菌和抗真菌剂、缓蚀剂以及合成化学和材料科学的进步。这些研究强调了三唑衍生物在解决广泛的科学挑战中的重要性。

作用机制

Target of Action

The primary target of L524-0366 is the Fibroblast Growth Factor-inducible 14 (Fn14) . Fn14 is a receptor that plays a crucial role in various diseases, including inflammation, autoimmune diseases, and notably, glioblastoma .

Mode of Action

L524-0366 acts as an antagonist to Fn14 . It binds specifically to the Fn14 surface with a dissociation constant (Kd) of 7.12 µM . The compound competes against the TNF-like Weak Inducer of Apoptosis (TWEAK) C-terminal/extracellular TNF homology domain (THD) for Fn14 binding .

Biochemical Pathways

The interaction between L524-0366 and Fn14 disrupts the TWEAK-Fn14 signaling pathway . This pathway is often deregulated in many diseases, and its activation by TWEAK binding triggers cell invasion and survival . By inhibiting this pathway, L524-0366 can suppress these effects .

Pharmacokinetics

It is known that the compound is soluble in dmso at 25 mg/ml , which could influence its absorption and distribution in the body

Result of Action

Treatment with L524-0366 suppresses TWEAK-induced cell migration and survival in glioblastoma cells . It is more potent against sTWEAK- than TNFα-induced NF-κB activation .

Action Environment

It is known that the compound should be protected from light and stored at 2-8°c , suggesting that light and temperature could potentially affect its stability and efficacy

未来方向

The future directions for this compound would depend on its intended use. If it were being investigated as a potential drug, future research could involve further optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties . Additionally, it could be investigated for potential uses in other fields, such as materials science or catalysis .

属性

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

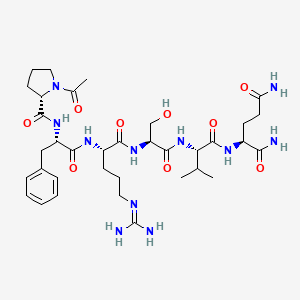

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

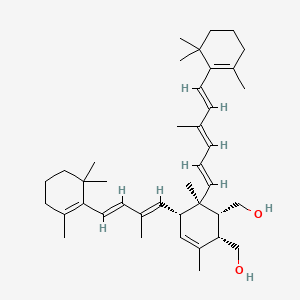

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)